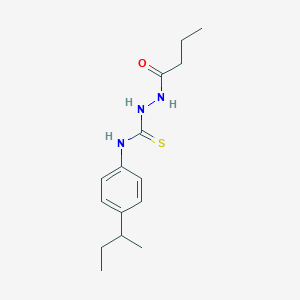
N-(4-sec-butylphenyl)-2-butyrylhydrazinecarbothioamide
Übersicht
Beschreibung
Hydrazinecarbothioamide derivatives, including those similar to N-(4-sec-butylphenyl)-2-butyrylhydrazinecarbothioamide, are of significant interest in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. These compounds have been synthesized and evaluated for various biological activities, including tyrosinase inhibition, antimicrobial, antioxidant, and anticonvulsant activities, among others.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives generally involves the reaction between phenylhydrazine and isothiocyanates. Various methods, such as stirring at room temperature, microwave irradiation, or mechanochemical grinding, have been employed to achieve quantitative yields. For instance, a series of N-aryl-2-phenyl-hydrazinecarbothioamides were synthesized for the evaluation of tyrosinase inhibition, showcasing the versatility of synthesis methods (Sousa-Pereira et al., 2018).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives has been determined using various spectroscopic methods (1H NMR, 13C NMR, FT-IR, FT-Raman, UV–Vis) and, in some cases, X-ray diffractometry. These studies reveal the conformational details and the electronic structure of the molecules, which are crucial for understanding their reactivity and biological activity. For example, the crystal and molecular structure of 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide were determined, providing insights into its anticancer activity (Ramaiah et al., 2019).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiosemicarbazides, including compounds similar to N-(4-sec-butylphenyl)-2-butyrylhydrazinecarbothioamide, have been studied for their potential as corrosion inhibitors. Research by Ebenso, Isabirye, and Eddy (2010) on thiosemicarbazides showed these compounds exhibit significant inhibition efficiency against the corrosion of mild steel in acidic media. Their effectiveness is attributed to physical adsorption mechanisms and follows the Langmuir adsorption isotherm model, with their inhibition performance closely related to certain quantum chemical parameters (Ebenso, Isabirye, & Eddy, 2010).
Electrochemical Sensing
Beitollahi et al. (2008) developed a novel modified carbon nanotube paste electrode using a thiosemicarbazide derivative for the selective determination of epinephrine in the presence of norepinephrine. This sensor displayed strong catalytic function and high sensitivity, demonstrating the utility of thiosemicarbazide derivatives in electrochemical sensing applications (Beitollahi, Karimi-Maleh, & Khabazzadeh, 2008).
DNA Interaction and Potential Antimicrobial Activity
Farghaly et al. (2020) synthesized a series of N-phenylmorpholine derivatives linked with thiazole or formazan moieties, including thiosemicarbazide derivatives, which showed significant interaction with SS-DNA. The binding evaluation suggested an intercalation binding mode for most compounds, with some displaying remarkable antimicrobial efficacy against tested microbes and cancer cells (Farghaly, Abo Alnaja, El‐Ghamry, & Shaaban, 2020).
Antioxidant Activity
Barbuceanu et al. (2014) investigated new compounds from the hydrazinecarbothioamide class for their antioxidant activity. Synthesized hydrazinecarbothioamides demonstrated excellent antioxidant properties, highlighting the potential of these compounds in combating oxidative stress (Barbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).
Anticonvulsant Evaluation
Tripathi, Kumar, Singh, and Stables (2012) explored the anticonvulsant activities of N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides. The compounds were evaluated in various seizure models, revealing significant protection and highlighting the potential of thiosemicarbazide derivatives in anticonvulsant therapy (Tripathi, Kumar, Singh, & Stables, 2012).
Eigenschaften
IUPAC Name |
1-(butanoylamino)-3-(4-butan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-4-6-14(19)17-18-15(20)16-13-9-7-12(8-10-13)11(3)5-2/h7-11H,4-6H2,1-3H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWPRNBPTPQPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC=C(C=C1)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)
![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)
![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)


![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine](/img/structure/B4632382.png)

![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4632396.png)